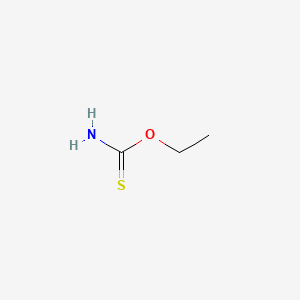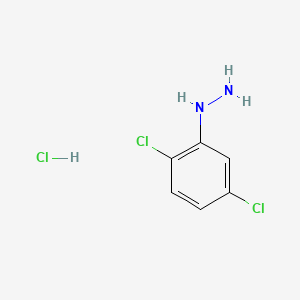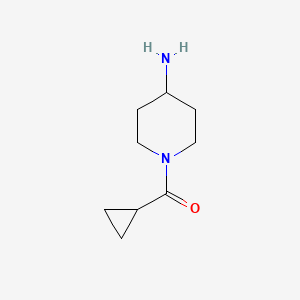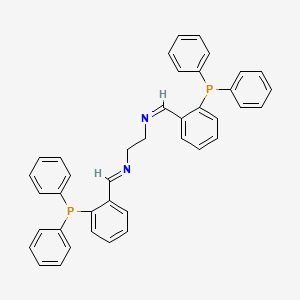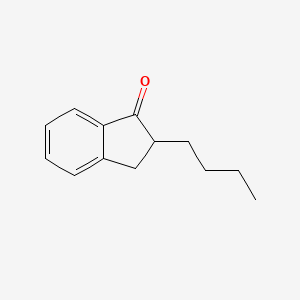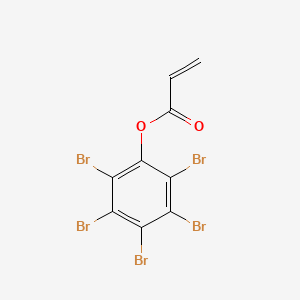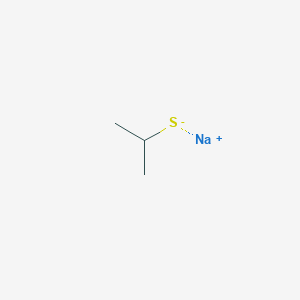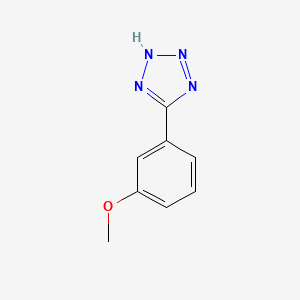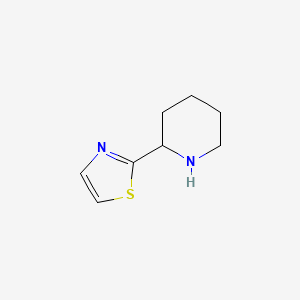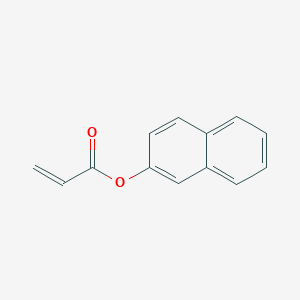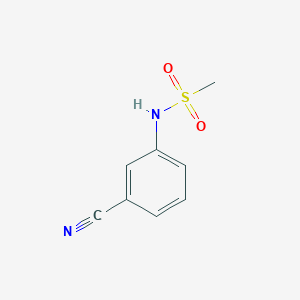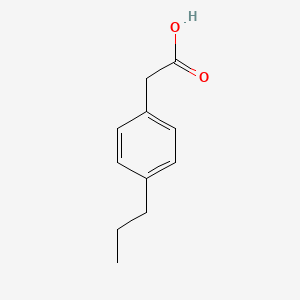
2-(4-propylphenyl)acetic Acid
Übersicht
Beschreibung
2-(4-propylphenyl)acetic Acid, also known as 4-Propylphenylacetic acid, is an organic compound . It is a white to yellow solid .
Molecular Structure Analysis
The molecular structure of 2-(4-propylphenyl)acetic Acid is represented by the InChI code1S/C11H14O2/c1-2-3-9-4-6-10 (7-5-9)8-11 (12)13/h4-7H,2-3,8H2,1H3, (H,12,13) . This indicates that the compound has a molecular weight of 178.23 . Physical And Chemical Properties Analysis
2-(4-propylphenyl)acetic Acid is a white to yellow solid . It has a molecular weight of 178.23 . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
-
- Acetic acid is widely used in the food industry, particularly in the production of vinegar . It’s also used as an antimicrobial agent in food preservation .
- The production of acetic acid can be categorized into chemical and fermentative routes .
- Acetic acid is also used as an acidulant, which is used to give a characteristic flavor profile to food .
- “2-(4-Propylphenyl)acetic Acid” is a chemical compound with the CAS Number: 26114-12-5 . It’s a white to yellow solid with a molecular weight of 178.23 .
- It’s available for purchase from various chemical suppliers, indicating that it may be used in research or industrial applications .
- The compound has a high GI absorption and is BBB permeant, suggesting it could potentially be used in pharmaceutical applications .
- It’s also predicted to have a moderate water solubility, which could influence its applications in various industries .
- “2-(4-Propylphenyl)acetic Acid” is a chemical compound with the CAS Number: 26114-12-5 . It’s a white to yellow solid with a molecular weight of 178.23 .
- It’s available for purchase from various chemical suppliers, indicating that it may be used in research or industrial applications .
- The compound has a high GI absorption and is BBB permeant, suggesting it could potentially be used in pharmaceutical applications .
- It’s also predicted to have a moderate water solubility, which could influence its applications in various industries .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(4-propylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-3-9-4-6-10(7-5-9)8-11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMLOXDIFVZRNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398081 | |
| Record name | 4-n-propylphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-propylphenyl)acetic Acid | |
CAS RN |
26114-12-5 | |
| Record name | 4-n-propylphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

